

Spectroscopic Characterization of (2-Ethylpyridin-3-yl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Ethylpyridin-3-yl)boronic acid

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Introduction

(2-Ethylpyridin-3-yl)boronic acid is a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The boronic acid functional group also presents opportunities for designing targeted therapeutics and chemical sensors. Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough spectroscopic analysis.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **(2-Ethylpyridin-3-yl)boronic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While specific experimental data for this compound is not readily available in public databases, this document outlines the predicted spectral characteristics based on its structure and offers detailed experimental protocols for its analysis.

Predicted Spectroscopic Data

Due to the limited public availability of experimental spectra for **(2-Ethylpyridin-3-yl)boronic acid**, the following tables summarize the expected quantitative data based on its chemical structure and known spectral data for analogous compounds.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.5 - 8.7	d	1H	H6 (Pyridine)	Expected to be the most downfield pyridine proton due to proximity to nitrogen and the boronic acid group.
~7.8 - 8.0	d	1H	H4 (Pyridine)	Influenced by the ethyl and boronic acid groups.
~7.2 - 7.4	dd	1H	H5 (Pyridine)	Coupling to both H4 and H6.
~4.0 - 6.0 (broad)	s (br)	2H	B(OH) ₂	Chemical shift and broadness are highly dependent on concentration, solvent, and water content. May exchange with D ₂ O.
~2.8 - 3.0	q	2H	-CH ₂ -CH ₃	Quartet due to coupling with the methyl protons.
~1.2 - 1.4	t	3H	-CH ₂ -CH ₃	Triplet due to coupling with the methylene protons.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment	Notes
~160 - 165	C2 (Pyridine)	Carbon bearing the ethyl group.
~145 - 150	C6 (Pyridine)	Carbon adjacent to the nitrogen.
~138 - 142	C4 (Pyridine)	
~122 - 126	C5 (Pyridine)	
Not observed or broad	C3 (Pyridine)	The carbon attached to the boron atom often shows a very broad signal or is not observed due to quadrupolar relaxation of boron.
~25 - 30	-CH ₂ -CH ₃	
~13 - 16	-CH ₂ -CH ₃	

Table 3: Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~3600 - 3200	Strong, Broad	O-H stretch	Characteristic of the boronic acid -OH groups, often involved in hydrogen bonding.
~3100 - 3000	Medium	Aromatic C-H stretch	Pyridine ring C-H vibrations.
~2980 - 2850	Medium	Aliphatic C-H stretch	Ethyl group C-H vibrations.
~1600 - 1550	Medium	C=N, C=C stretch	Pyridine ring vibrations.
~1400 - 1300	Strong	B-O stretch	A characteristic and strong absorption for boronic acids.
~1200 - 1100	Medium	B-C stretch	Vibration of the bond between the boron atom and the pyridine ring.
~1000 - 950	Medium	O-H bend	Out-of-plane bending of the boronic acid -OH groups.

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion Type	Notes
151.08	$[M+H]^+$	Predicted exact mass for $C_7H_{11}BNO_2^+$. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
133.07	$[M-H_2O+H]^+$	Loss of one water molecule from the protonated molecule is a common fragmentation pathway for boronic acids.
115.06	$[M-2H_2O+H]^+$	Loss of a second water molecule to form the boroxine precursor ion.
122.07	$[M-C_2H_5+H]^+$ or $[M-C_2H_4]^+$	Fragmentation involving the ethyl group, either through radical loss or ethylene elimination.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **(2-Ethylpyridin-3-yl)boronic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation:
 - Due to the propensity of boronic acids to form oligomeric anhydrides (boroxines), which can lead to complex or uninterpretable spectra, sample preparation is critical.
 - For 1H and ^{13}C NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent.

- Recommended solvents to minimize oligomerization include methanol-d₄ or dimethyl sulfoxide-d₆. Deuterated chloroform (CDCl₃) can also be used, but may show broader peaks if any water is present.
- The addition of a small amount of D₂O can sometimes sharpen the aromatic signals by facilitating the exchange of the B(OH)₂ protons and breaking up oligomers.
- Data Acquisition:
 - ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.
 - ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening of the boron-attached carbon, a longer acquisition time with a higher number of scans is typically required.
 - ¹¹B NMR: If available, ¹¹B NMR can be a useful tool to directly observe the boron environment. A chemical shift range of approximately -20 to 60 ppm is suitable.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is often the simplest and quickest method.
 - KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.
- Data Acquisition:
 - Record the spectrum typically over a range of 4000 to 400 cm⁻¹.
 - Perform a background scan of the empty sample holder (ATR crystal or KBr pellet) before acquiring the sample spectrum.

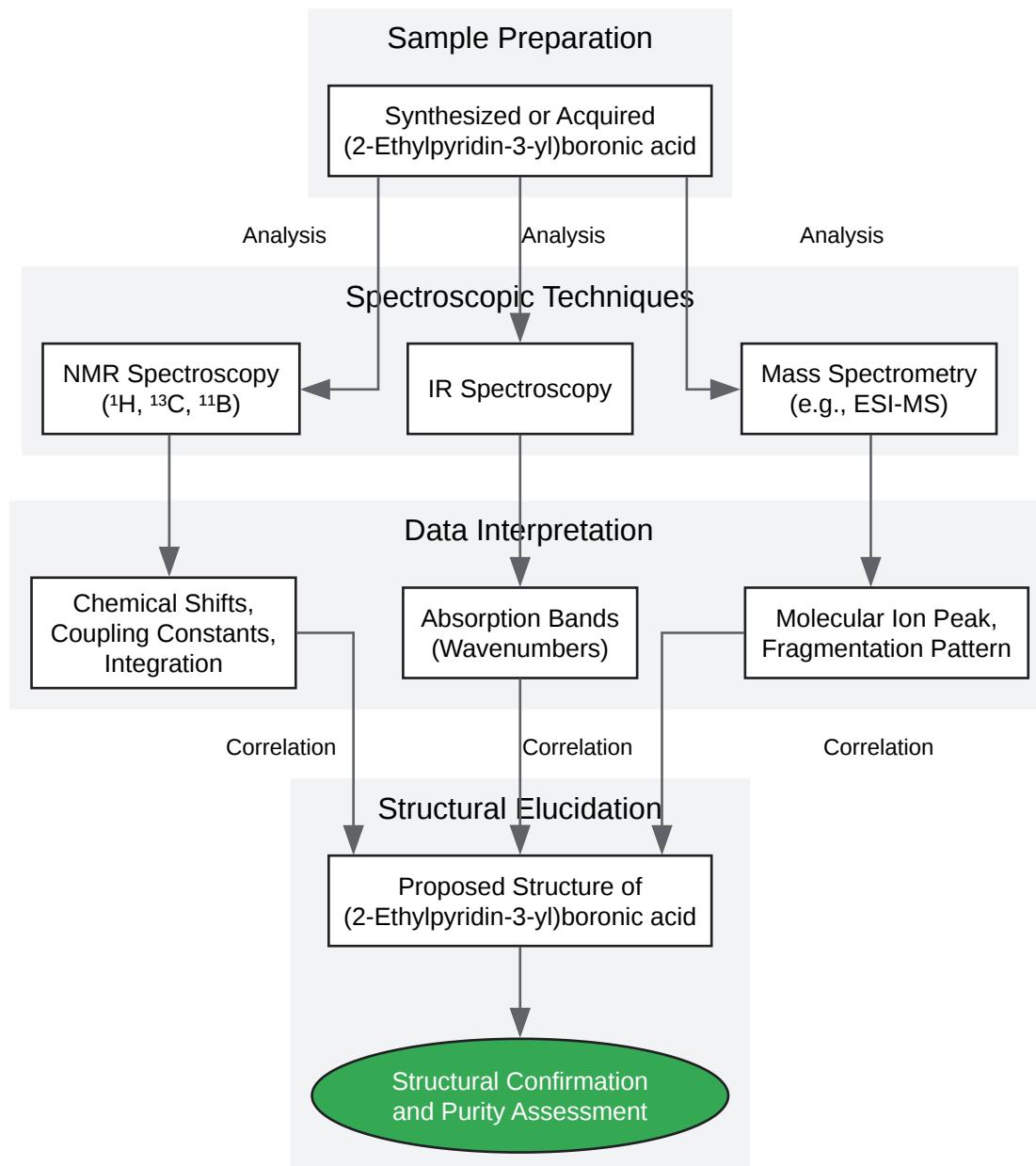
Mass Spectrometry (MS)

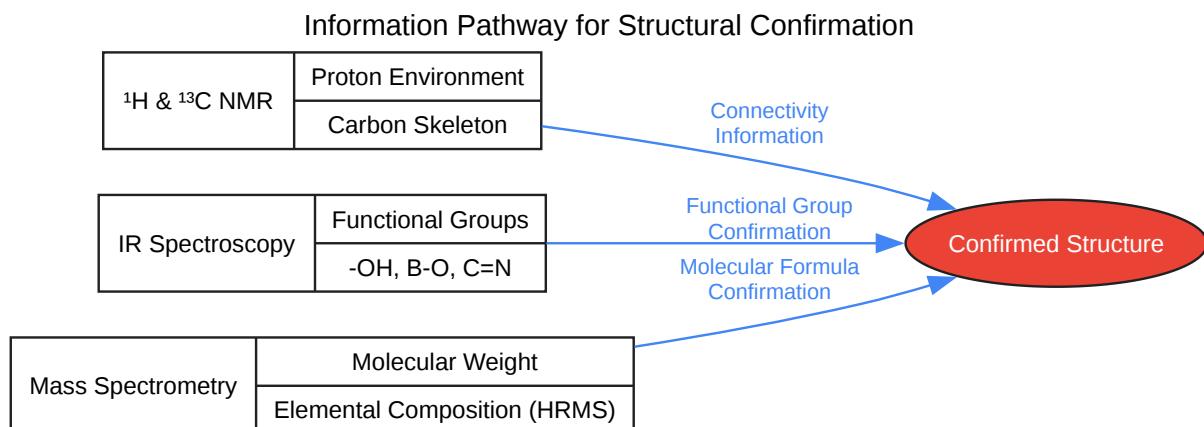
- Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF, Orbitrap), coupled to a suitable ionization source.
- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
 - Further dilute the sample to the low $\mu\text{g/mL}$ or ng/mL range depending on the sensitivity of the instrument.
- Data Acquisition:
 - Ionization Method: Electrospray ionization (ESI) is a common and effective method for boronic acids, typically in positive ion mode ($[\text{M}+\text{H}]^+$). Atmospheric pressure chemical ionization (APCI) can also be used.
 - Analysis Mode: Acquire a full scan mass spectrum to identify the molecular ion. For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion to observe characteristic fragmentation patterns.

Visualizations

Logical Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis



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